molecular formula C9H17NS B14445584 2-Methyl-2-(4-pentenyl)thiazolidine CAS No. 75606-55-2

2-Methyl-2-(4-pentenyl)thiazolidine

Cat. No.: B14445584
CAS No.: 75606-55-2
M. Wt: 171.31 g/mol
InChI Key: YLHRPVQUUVBFOW-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-pentenyl)thiazolidine is a heterocyclic organic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(4-pentenyl)thiazolidine can be synthesized through the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions . The reaction typically involves mixing L-cysteine with a molar excess of propionaldehyde in a deuterated phosphate buffer .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pH adjustments to ensure the stability of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-pentenyl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.

Scientific Research Applications

2-Methyl-2-(4-pentenyl)thiazolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-pentenyl)thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazolidine: Similar in structure but lacks the pentenyl group.

    Thiazolidine-2,4-dione: Contains a dione functional group, making it more reactive in certain chemical reactions.

    Thiazole: A related heterocyclic compound with a different ring structure.

Uniqueness

2-Methyl-2-(4-pentenyl)thiazolidine is unique due to the presence of the pentenyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

75606-55-2

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

2-methyl-2-pent-4-enyl-1,3-thiazolidine

InChI

InChI=1S/C9H17NS/c1-3-4-5-6-9(2)10-7-8-11-9/h3,10H,1,4-8H2,2H3

InChI Key

YLHRPVQUUVBFOW-UHFFFAOYSA-N

Canonical SMILES

CC1(NCCS1)CCCC=C

Origin of Product

United States

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